molecular formula C14H11N3O4 B097178 1,7-Dinitro-9,10-dihydrophenanthren-2-amine CAS No. 18264-96-5

1,7-Dinitro-9,10-dihydrophenanthren-2-amine

Cat. No. B097178
CAS RN: 18264-96-5
M. Wt: 285.25 g/mol
InChI Key: GJMTYQYKDZHAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dinitro-9,10-dihydrophenanthren-2-amine, also known as DNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DNPA belongs to the class of nitroaromatic compounds, which have been extensively studied for their therapeutic and diagnostic properties.

Mechanism Of Action

1,7-Dinitro-9,10-dihydrophenanthren-2-amine acts as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process in the presence of NO. The PET process results in the quenching of the fluorescence of 1,7-Dinitro-9,10-dihydrophenanthren-2-amine, allowing for the detection of NO. In cancer cells, 1,7-Dinitro-9,10-dihydrophenanthren-2-amine induces apoptosis by activating the caspase pathway and inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Biochemical And Physiological Effects

1,7-Dinitro-9,10-dihydrophenanthren-2-amine has been shown to have various biochemical and physiological effects, including its ability to selectively detect NO, induce apoptosis in cancer cells, and inhibit the PI3K/Akt pathway. 1,7-Dinitro-9,10-dihydrophenanthren-2-amine has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,7-Dinitro-9,10-dihydrophenanthren-2-amine in lab experiments is its selectivity for NO detection. 1,7-Dinitro-9,10-dihydrophenanthren-2-amine can detect NO in the presence of other reactive oxygen species, making it a valuable tool for studying the role of NO in various physiological and pathological processes. However, one limitation of using 1,7-Dinitro-9,10-dihydrophenanthren-2-amine is its potential toxicity, which may limit its application in vivo.

Future Directions

There are several future directions for the study of 1,7-Dinitro-9,10-dihydrophenanthren-2-amine, including its application in the development of new anticancer agents and its potential use in the treatment of oxidative stress-related diseases. Further studies are needed to determine the toxicity and pharmacokinetics of 1,7-Dinitro-9,10-dihydrophenanthren-2-amine in vivo and to explore its potential as a diagnostic tool for NO-related diseases. Additionally, the development of new methods for synthesizing 1,7-Dinitro-9,10-dihydrophenanthren-2-amine may improve its availability and reduce its cost.

Synthesis Methods

1,7-Dinitro-9,10-dihydrophenanthren-2-amine can be synthesized using various methods, including the reduction of 1,7-dinitro-9,10-dihydrophenanthrene-2,4,5,8-tetracarboxylic dianhydride with lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 1,7-dinitro-9,10-dihydrophenanthrene-2,4,5,8-tetracarboxylic acid with thionyl chloride, followed by the reaction with ammonia.

Scientific Research Applications

1,7-Dinitro-9,10-dihydrophenanthren-2-amine has been used in various scientific studies, including its application as a fluorescent probe for detecting nitric oxide (NO) in biological systems. 1,7-Dinitro-9,10-dihydrophenanthren-2-amine can selectively detect NO in the presence of other reactive oxygen species, making it a valuable tool for studying the role of NO in various physiological and pathological processes. 1,7-Dinitro-9,10-dihydrophenanthren-2-amine has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

18264-96-5

Product Name

1,7-Dinitro-9,10-dihydrophenanthren-2-amine

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

1,7-dinitro-9,10-dihydrophenanthren-2-amine

InChI

InChI=1S/C14H11N3O4/c15-13-6-5-11-10-4-2-9(16(18)19)7-8(10)1-3-12(11)14(13)17(20)21/h2,4-7H,1,3,15H2

InChI Key

GJMTYQYKDZHAKK-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2[N+](=O)[O-])N)C3=C1C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC2=C(C=CC(=C2[N+](=O)[O-])N)C3=C1C=C(C=C3)[N+](=O)[O-]

synonyms

9,10-Dihydro-1,7-dinitro-2-phenanthrenamine

Origin of Product

United States

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